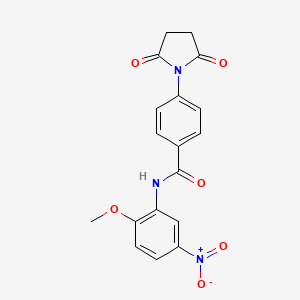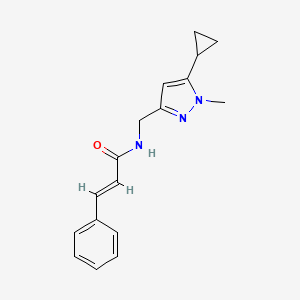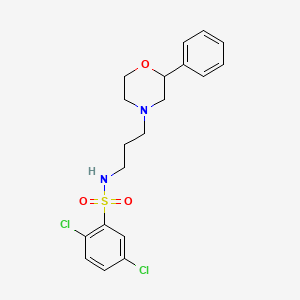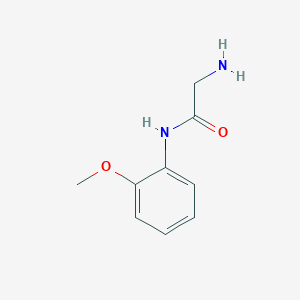![molecular formula C13H12F3NO2S B2543865 4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide CAS No. 2380058-61-5](/img/structure/B2543865.png)
4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is commonly referred to as TFB, and it is a synthetic compound that has been developed for research purposes only. TFB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of TFB is not fully understood, but it is believed to act as a modulator of the immune system. TFB has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition of cytokine production is believed to be responsible for the anti-inflammatory effects of TFB. TFB has also been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors play a crucial role in the regulation of various biological processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TFB inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. TFB has also been shown to inhibit the activation of NF-κB and AP-1 in various cell types. In vivo studies have shown that TFB has anti-inflammatory effects in animal models of inflammation. Furthermore, TFB has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has high purity. TFB is also stable under various conditions, making it suitable for use in various assays. However, TFB has some limitations for lab experiments. It is not soluble in water, which can make it difficult to use in some assays. Furthermore, TFB has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the study of TFB. One direction is to further explore the mechanism of action of TFB and its effects on various biological pathways. Another direction is to study the safety and efficacy of TFB in humans. Furthermore, TFB can be used as a tool to study the role of various biological pathways in disease pathogenesis. Additionally, TFB can be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. TFB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. TFB has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of TFB, including further exploration of its mechanism of action and its effects on various biological pathways.
合成法
The synthesis of TFB has been achieved using various methods, including the reaction of 4-(furan-3-yl)thiophene-2-carbaldehyde with 4,4,4-trifluorobutanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain TFB. This synthesis method has been optimized to increase the yield of TFB and reduce the impurities in the final product.
科学的研究の応用
TFB has been used extensively in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system. TFB has also been studied for its potential use in the treatment of cancer and other diseases. Furthermore, TFB has been used as a tool to study the mechanism of action of various biological pathways.
特性
IUPAC Name |
4,4,4-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2S/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHRTSWACCMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)
![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)


![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)
